2-Methyl-2H-indazole-5-sulfonyl chloride

Description

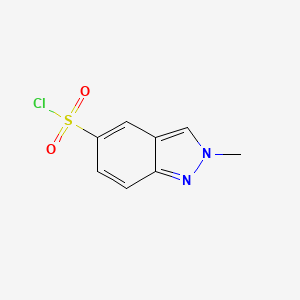

2-Methyl-2H-indazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by an indazole core substituted with a methyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) moiety at the 5-position. Indazole, a bicyclic structure comprising a benzene ring fused to a pyrazole ring (two adjacent nitrogen atoms), distinguishes this compound from related indole or imidazole derivatives. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals, agrochemicals, and materials science . While specific data on this compound’s applications are sparse in the provided evidence, its structural analogs suggest utility as a building block in drug discovery and functional material design.

Structure

2D Structure

Properties

IUPAC Name |

2-methylindazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-6-4-7(14(9,12)13)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKYXMWGYKMGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-2H-indazole. One common method includes the reaction of 2-Methyl-2H-indazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position of the indazole ring. The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-indazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The indazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Sulfonamides: Formed through nucleophilic substitution reactions.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Organic Synthesis

2-Methyl-2H-indazole-5-sulfonyl chloride serves as a crucial building block in the synthesis of various organic compounds. Its applications include:

- Formation of Sulfonamides : The sulfonyl chloride group allows for nucleophilic substitution reactions with amines, leading to the formation of sulfonamide derivatives. These derivatives are important in pharmaceuticals due to their biological activity.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds. This is particularly useful in the synthesis of complex molecules used in drug development.

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development:

- Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes by forming stable sulfonamide bonds. This property is exploited in designing drugs targeting specific pathways, particularly in oncology and anti-inflammatory therapies .

- Development of Bioactive Compounds : Its ability to modify biomolecules through sulfonylation makes it a valuable intermediate for synthesizing bioactive compounds. For instance, studies have shown its effectiveness in creating compounds that exhibit significant activity against various biological targets .

Biological Research

In biological studies, this compound is utilized for:

- Protein Modification : It interacts with proteins and enzymes, leading to alterations in their activity. This interaction helps elucidate biochemical pathways and mechanisms within cellular systems .

- Cell Signaling Pathways : Research has demonstrated that it can influence cell signaling pathways by modifying key proteins involved in these processes, thereby impacting gene expression and cellular metabolism .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for sulfonamides and biaryl compounds | Formation of drug candidates |

| Medicinal Chemistry | Potential enzyme inhibitors; drug development | Studies on anti-inflammatory agents |

| Biological Research | Protein modification; influence on signaling pathways | Modulation of gene expression |

Case Studies

-

Enzyme Inhibition :

A study investigated the use of this compound as a CCR4 antagonist. The results indicated that modifications to the indazole structure significantly enhanced potency, demonstrating its application in developing therapeutic agents targeting specific receptors . -

Sulfonamide Derivatives :

Research focused on synthesizing a series of indazole arylsulfonamides revealed that these compounds exhibited promising activity against various targets, highlighting the utility of this compound as a precursor . -

Biochemical Pathways :

In cellular studies, this compound was shown to interact with transcription factors, influencing downstream signaling cascades and gene expression profiles, which is crucial for understanding disease mechanisms and therapeutic interventions .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-indazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of sulfonamide bonds, which are stable and biologically active. The indazole ring can also interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The sulfonyl chloride functional group (-SO₂Cl) is common among reactive intermediates, but the heterocyclic core significantly influences reactivity and applications. Key structural differences are summarized below:

Physical and Chemical Properties

Data from structurally related compounds provide indirect insights:

Biological Activity

2-Methyl-2H-indazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C₉H₈ClN₃O₂S and features a sulfonyl chloride group attached to an indazole ring. Its reactivity is characterized by:

- Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, forming sulfonamide derivatives.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds.

The biological activity of this compound primarily arises from its ability to form stable sulfonamide bonds. The sulfonyl chloride group is electrophilic, making it susceptible to nucleophilic attack by amines and alcohols. Additionally, the indazole ring can interact with various biological targets through hydrogen bonding and π-π interactions .

Antimicrobial Activity

Research has demonstrated that derivatives of indazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various indazole derivatives against pathogens such as Giardia intestinalis, Entamoeba histolytica, and Candida albicans. Notably, some compounds were found to be more potent than the reference drug metronidazole, highlighting their potential as therapeutic agents .

Anti-inflammatory Potential

In vitro studies have shown that certain derivatives possess anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, specific compounds demonstrated similar binding modes to known COX-2 inhibitors like rofecoxib, suggesting their utility in developing anti-inflammatory medications .

Case Studies

- Antiprotozoal Activity: A derivative of this compound was reported to exhibit 12.8 times greater activity against Giardia intestinalis compared to metronidazole. This finding underscores the compound's potential in treating protozoal infections .

- COX-2 Inhibition: Compounds derived from this compound were evaluated for their ability to inhibit COX-2. The results indicated that several derivatives showed promising inhibitory effects, making them candidates for further development in anti-inflammatory therapies .

Comparative Analysis

A comparison with similar compounds reveals the unique reactivity and biological properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-indazole-5-sulfonyl chloride | Methyl substitution at the 1-position | Exhibits antibacterial properties |

| 2-Methyl-2H-indazole | Lacks the sulfonyl chloride group | Shares the indazole core structure |

| Indole-5-sulfonyl chloride | Indole backbone | Different biological activities due to structure |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methyl-2H-indazole-5-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of the indazole core followed by chlorination. A common approach involves reacting the parent indazole derivative (e.g., 2-methyl-2H-indazole-5-thiol) with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent treatment with phosphorus pentachloride (PCl₅) in anhydrous dichloromethane facilitates the conversion to the sulfonyl chloride. Yield optimization requires strict moisture control, as hydrolysis to the sulfonic acid is a competing side reaction. Reaction progress can be monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the indazole aromatic protons (δ 7.8–8.2 ppm) and sulfonyl chloride signals (no direct proton, but adjacent carbons show distinct shifts).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms the planar indazole core and sulfonyl chloride geometry. Crystallization in ethyl acetate/hexane mixtures at low temperatures minimizes solvent inclusion .

- FT-IR : Strong S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1170 cm⁻¹) validate the sulfonyl chloride group .

Q. How can researchers assess the purity of this compound, and what impurities are typical?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is optimal. Common impurities include hydrolyzed sulfonic acid (retention time ~2.5 minutes) and unreacted starting material. Quantitative analysis via external calibration curves ensures >95% purity. For trace moisture-sensitive impurities, Karl Fischer titration is recommended .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing the chlorination step for this compound, and how can they be addressed?

- Methodological Answer : Challenges include:

- Side Reactions : Over-chlorination at the indazole N-methyl group. Mitigation involves limiting PCl₅ stoichiometry (1.1–1.3 equiv) and maintaining sub-zero temperatures.

- Moisture Sensitivity : Use of molecular sieves or anhydrous solvents (e.g., distilled DCM) prevents hydrolysis.

- Reaction Monitoring : In-situ FT-IR tracking of S=O bond formation ensures precise endpoint determination. Comparative studies show 80–85% yield under optimized conditions .

Q. How do structural modifications (e.g., substituent variation on the indazole core) affect the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro at position 3) enhance sulfonyl chloride reactivity by polarizing the S–Cl bond, accelerating reactions with amines or alcohols. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Kinetic studies (via stopped-flow UV-Vis) reveal a Hammett ρ value of +1.2, indicating strong electrophilic character. Computational modeling (DFT at B3LYP/6-311+G(d,p)) correlates LUMO localization with reaction rates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures) for this compound?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from dynamic effects (e.g., rotameric interconversion of the sulfonyl group). Variable-temperature NMR (VT-NMR) from 25°C to −60°C can freeze rotamers, revealing hidden splitting. Additionally, comparing DFT-predicted chemical shifts (GIAO method) with experimental data validates conformational hypotheses .

Q. What strategies enable the use of this compound in synthesizing bioactive sulfonamides, and how can regioselectivity be controlled?

- Methodological Answer : Coupling with amines (e.g., primary anilines) in THF with catalytic DMAP achieves >90% conversion. Regioselectivity challenges at the indazole N1 vs. N2 positions are addressed by steric directing groups (e.g., bulky substituents at position 3). Mechanistic studies suggest a transition-state model where sulfonyl chloride approaches the less hindered nitrogen. Biological screening (e.g., kinase inhibition assays) requires HPLC-purified sulfonamides to exclude false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.